molecular formula C17H12N2O2S B5656438 N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5656438
M. Wt: 308.4 g/mol
InChI Key: IOUXCPNAEQZPTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide involves multiple methods, including Wittig reaction and oxidative photocyclization, which are pivotal for creating helicenyl amines compounds with unique propeller shapes and electronic properties (Li et al., 2014). Additionally, modifications using methylene bromide for ring-closure reactions have been employed in synthesizing related benzoxazine and naphthoxazine derivatives, showcasing the adaptability in synthetic strategies for similar compounds (Gabbas et al., 2016).

Molecular Structure Analysis

X-ray diffraction methods have revealed insights into the molecular structure of related compounds, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, showing specific C–N bond lengths and angles indicative of their reactivity and interaction potential (Fonseca, 2009).

Chemical Reactions and Properties

The chemical reactivity of N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide analogs has been explored through Cu(I)-catalyzed benzannulation, presenting an efficient method for synthesizing functionalized derivatives. This process allows for the incorporation of various functional groups, demonstrating the compound's versatility in chemical transformations (Su et al., 2019).

Physical Properties Analysis

Investigations into the physical properties of related compounds, like those involving hydrogen bonding and tautomerism, provide insights into their stability, solubility, and potential applications in materials science. The crystallographic analysis of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates complex hydrogen bonding patterns, crucial for understanding the physical behavior of such compounds (Nazır et al., 2000).

Chemical Properties Analysis

The exploration of electrochemical properties and UV–vis absorption behaviors in related compounds, such as propeller-shaped helicenyl amines, reveals the impact of molecular structure on electronic properties. The variations in electrochemical behavior and optical absorption are primarily determined by specific structural moieties, indicating the chemical properties' dependence on the molecular architecture (Li et al., 2014).

properties

IUPAC Name

N-naphthalen-1-yl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-22(21)16-11-4-3-9-14(16)17(19-22)18-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUXCPNAEQZPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

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